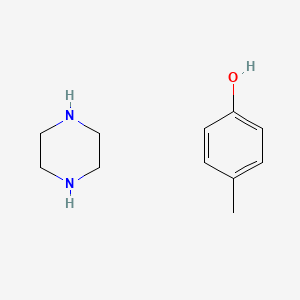

4-Methylphenol;piperazine

Beschreibung

Eigenschaften

CAS-Nummer |

93990-31-9 |

|---|---|

Molekularformel |

C11H18N2O |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

4-methylphenol;piperazine |

InChI |

InChI=1S/C7H8O.C4H10N2/c1-6-2-4-7(8)5-3-6;1-2-6-4-3-5-1/h2-5,8H,1H3;5-6H,1-4H2 |

InChI-Schlüssel |

WZHOJHMMEFBAMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)O.C1CNCCN1 |

Herkunft des Produkts |

United States |

Overview of 4 Methylphenol As a Fundamental Aromatic Building Block

4-Methylphenol, also known as p-cresol (B1678582), is a valuable aromatic compound widely utilized as a precursor and intermediate in the synthesis of a diverse array of chemical products. nih.gov Its structure, featuring a hydroxyl group and a methyl group attached to a benzene (B151609) ring, provides multiple sites for chemical modification, making it a versatile building block in organic synthesis. nih.govnih.gov

The phenolic hydroxyl group can undergo etherification and esterification reactions, while the aromatic ring is susceptible to electrophilic substitution. nih.gov Furthermore, the methyl group can be oxidized to introduce other functional groups. scienceopen.com This reactivity profile allows for the incorporation of the 4-methylphenol unit into larger, more complex molecules. It is a key component in the production of antioxidants, disinfectants, and various polymers and resins. nih.gov In the realm of fine chemical synthesis, it serves as a starting material for the creation of pharmaceuticals and agrochemicals. nih.gov

The bioactivation of 4-methylphenol has also been a subject of study, with research indicating that it can be metabolized in the body to form reactive intermediates. scienceopen.com This aspect is of particular interest in toxicological and pharmacological research.

Overview of Piperazine As a Key Heterocyclic Scaffold in Chemical Synthesis

Piperazine (B1678402) is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. nih.gov This simple diamine is a highly important scaffold in medicinal chemistry and drug discovery. researchgate.net The piperazine ring is a common feature in a multitude of commercially available drugs and biologically active molecules. semanticscholar.org Its prevalence is attributed to its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups and the tuning of a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.netgoogle.com

The piperazine moiety can influence a compound's solubility, lipophilicity, and ability to cross biological membranes. google.com Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov The conformational flexibility of the piperazine ring also plays a role in its ability to present appended functionalities in an optimal orientation for binding. researchgate.net The use of piperazine as a linker to connect different pharmacophores is a common strategy in drug design, aiming to create hybrid molecules with enhanced or novel biological activities. researchgate.net

Rationale for Investigating Conjugated Architectures and Their Derivatives Involving 4 Methylphenol and Piperazine Moieties

Direct Condensation and Coupling Reactions

Direct condensation and coupling reactions represent the most straightforward methods for linking phenolic and piperazine precursors. These reactions, including Mannich base formation, Schiff base synthesis, and various alkylation and coupling strategies, are fundamental in constructing the core structure of these derivatives.

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of synthesizing 4-methylphenol;piperazine derivatives, phenols such as m-cresol (B1676322) (3-methylphenol) serve as the acidic component. The reaction combines the phenol (B47542), formaldehyde (B43269), and a secondary amine like piperazine or its derivatives. akjournals.comajol.info

Researchers have successfully synthesized mono-Mannich bases by reacting m-cresol with specific N-substituted piperazines, such as 1-(2-pyridyl)piperazine (B128488) or 1-(4-nitrophenyl)piperazine, and formaldehyde. ajol.inforesearchgate.net These reactions are typically carried out by refluxing a 1:1 molar ratio of the phenol and piperazine derivative with an excess of formaldehyde in an ethanol (B145695) solution for 24 hours. ajol.info This process yields crystalline products in moderately high yields (around 70%). ajol.info

In a related approach, Mannich base oligomers have been prepared through the polycondensation reaction of phenols like m-cresol with formaldehyde and piperazine in the presence of an acid catalyst. akjournals.com These oligomeric materials have found use as blending components and curing agents for epoxy resins, demonstrating the versatility of the Mannich reaction in producing both discrete molecules and polymeric materials. akjournals.com

Table 1: Synthesis of m-Cresol Mannich Bases

| Phenol | Piperazine Derivative | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| m-Cresol | 1-(2-pyridyl)piperazine | Mono-Mannich Base Formation | 68% | ajol.info |

| m-Cresol | 1-(4-nitrophenyl)piperazine | Mono-Mannich Base Formation | 70% | ajol.info |

This table summarizes the synthesis of Mannich bases from m-cresol and piperazine derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. dergipark.org.tr The synthesis of derivatives containing both piperazine and a methylphenyl group can be achieved by reacting a piperazine derivative bearing a primary amino group with an appropriate aldehyde, such as 4-methylbenzaldehyde (B123495). biointerfaceresearch.com

For instance, new Schiff bases have been synthesized in high yields by reacting 1-amino-4-methylpiperazine (B1216902) with various aromatic aldehydes. dergipark.org.trdergipark.org.tr The general method involves the straightforward condensation of the two components, often resulting in stable, crystalline products. dergipark.org.tr Similarly, a Schiff base has been synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde, forming (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide. biointerfaceresearch.com This highlights the utility of 4-methylbenzaldehyde as a readily available precursor for creating complex Schiff base structures. biointerfaceresearch.com

The resulting Schiff bases are characterized by the presence of an azomethine group (-CH=N-), which can be identified through spectroscopic techniques like NMR and IR spectroscopy. dergipark.org.tr

Table 2: Examples of Schiff Base Synthesis

| Amine Component | Aldehyde Component | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-4-methylpiperazine | 3-Nitrobenzaldehyde | Schiff Base | 88% | dergipark.org.tr |

| 1-Amino-4-methylpiperazine | 4-Fluorobenzaldehyde | Schiff Base | 62% | dergipark.org.tr |

This table showcases examples of Schiff base formation involving piperazine or 4-methylbenzaldehyde precursors.

The synthesis of ligands for various applications, particularly in medicinal chemistry, often involves coupling N-arylpiperazines with phenol derivatives. nih.govacs.org These synthetic strategies typically build complex molecules by linking the two key fragments through an alkyl or other spacer chain.

One common method involves a nucleophilic substitution reaction where a phenol derivative is coupled with an arylpiperazine that has been previously functionalized with a reactive group. For example, a multi-step synthesis can start with the reduction of 2-(4-(bromomethyl)phenyl)acetic acid, followed by a nucleophilic substitution with 1-(diphenylmethyl)piperazine. nih.gov The resulting alcohol can then be tosylated and finally coupled with various phenols in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) to yield the final ether-linked derivatives. nih.gov

A more direct coupling has also been demonstrated through the reaction of a phenyl piperazine with a halogenated phenol, such as 2-chloro-6-methylphenol (B1203925). The reaction of 1-phenylpiperazine (B188723) with chloroacetyl chloride yields an intermediate which then reacts with 2-chloro-6-methylphenol using potassium carbonate as a base in acetone (B3395972) to form the desired product. researchgate.net

Table 3: Ligand Synthesis via Coupling of Phenols and N-Arylpiperazines

| Phenol Derivative | Piperazine Derivative | Coupling Strategy | Solvent | Reference |

|---|---|---|---|---|

| Various Phenols | Product of 2-(4-(hydroxymethyl)phenyl)ethanol (B3052934) and 1-(diphenylmethyl)piperazine | Ether formation (Williamson) | Acetonitrile | nih.gov |

| 2-Chloro-6-methylphenol | 1-(2-Chloroacetyl)-4-phenylpiperazine | Ether formation (Williamson) | Acetone | researchgate.net |

This table outlines different strategies for synthesizing complex ligands by coupling phenol and N-arylpiperazine units.

Alkylation serves as a fundamental C-N bond-forming reaction to connect piperazine moieties with phenolic compounds. ambeed.com Specifically, the reaction between a halogenated methylphenol and a piperazine derivative is a direct application of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile.

A clear example of this is the synthesis of a 1,4-disubstituted piperazine derivative through the reaction of phenyl piperazine with 2-chloro-6-methylphenol. researchgate.net This synthesis proceeds in two steps: first, the acylation of phenyl piperazine with chloroacetyl chloride, followed by the substitution reaction with the sodium salt of 2-chloro-6-methylphenol (formed with K2CO3) in acetone. researchgate.net This Williamson ether synthesis-like reaction effectively links the piperazine and methylphenol units. researchgate.net

Another strategy involves activating piperazine itself. The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) with various alkylating agents can produce piperazine derivatives that are then reacted with nucleophiles like phenols. nih.gov This approach provides an alternative route to functionalized piperazines that can subsequently be coupled with phenolic compounds. nih.gov

Catalytic and Mechanistically Controlled Syntheses

Beyond direct coupling, more advanced synthetic methods utilize catalysts to control reaction pathways and achieve specific structural outcomes, such as the formation of complex heterocyclic systems.

A novel and efficient method for the synthesis of akjournals.comdoi.orgoxazine-piperazine derivatives utilizes gallium(III) nitrate (B79036) as a catalyst. doi.org This approach facilitates the transformation of piperazinyl triphenol precursors into complex oxazine-containing molecules in high yields. doi.org

The reaction involves heating a methanolic solution of a piperazinyl tri-tert-butyl-phenol derivative, triethylamine (B128534) (Et3N), and a stoichiometric amount of Ga(NO3)3·6H2O. doi.org For example, the transformation of 6,6′-(((2-(4-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)piperazin-1-yl)ethyl)-azanediyl)bis-(methylene))bis-(2-(tert-butyl)-4-methylphenol) into its corresponding akjournals.comdoi.orgoxazine-piperazine derivative was achieved in high yield by heating the mixture at 80 °C for 30 minutes. doi.org The presence of tert-butyl groups on the phenol rings is noted to promote the ring closure to form the oxazine (B8389632) ring. doi.org

This catalytic method represents a straightforward and effective route for creating complex heterocyclic structures that merge piperazine and phenolic functionalities within a fused ring system. doi.org

Table 4: Gallium(III) Nitrate Catalyzed Synthesis of Oxazine-Piperazine Derivatives

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Piperazinyl triphenol derivative 3 | Ga(NO₃)₃·6H₂O | MeOH, Et₃N, 80°C, 30 min | Oxazine-piperazine derivative 1 | >80% | doi.org |

This table details the specific conditions and high yields of the Gallium(III) nitrate catalyzed synthesis of complex oxazine-piperazine compounds.

Transition Metal-Mediated Carbon-Carbon Bond Formations Leading to Substituted Piperazines

The construction of the piperazine ring and the introduction of substituents onto its carbon framework through carbon-carbon bond formation is a significant challenge in synthetic chemistry. Transition metals have emerged as powerful catalysts for these transformations, enabling the creation of complex, C-substituted piperazines from simpler precursors.

One notable strategy is the iridium-catalyzed [3+3] head-to-head cycloaddition of imines. This atom-economical process allows for the highly regio- and diastereoselective synthesis of C-substituted piperazines from readily available imine starting materials. acs.orgnih.govcsic.es The reaction, which uses a bench-stable iridium catalyst such as [IrCl(cod)(PPh₃)], proceeds under mild conditions and demonstrates a broad substrate scope with good functional group tolerance. acs.orgresearchgate.net The addition of N-oxides to the reaction mixture has been shown to significantly improve catalytic activity and selectivity. nih.govresearchgate.net This method is effective for a range of imines, including those derived from aliphatic aldehydes and those featuring various heterocyclic and phenyl groups, leading to the formation of piperazines with four new stereocenters in a single, selective step. acs.orgcsic.es

Another approach involves a titanium-mediated C-C bond-forming reaction. Specifically, the use of Ti(NMe₂)₄ with tridentate monoanionic ligands that contain a [-HC=NCH₂-] linkage can lead to unusual [3+3] dimerized complexes. acs.orgcas.cn These reactions are believed to proceed through the formation of a titanium aza-allyl complex intermediate. cas.cn Subsequent hydrolysis of these organometallic complexes efficiently yields the substituted piperazine backbone. acs.orgcas.cn This method has been successfully applied to create 2,5-bis(pyridin-2-yl)-3,6-bis(1H-pyrrol-2-yl)piperazine and 2,2'-(3,6-bis(pyridin-2-yl)piperazine-2,5-diyl)diphenol. cas.cn

Other transition metals like palladium have also been utilized. Palladium catalysts can promote the decarboxylative cyclization of propargyl carbonates with various bis-nitrogen nucleophiles, including diamine derivatives, to furnish highly substituted piperazines under mild conditions with excellent stereo- and regiochemical control. acs.orgnih.gov

| Catalyst/Reagent | Substrate 1 (Imine/Ligand) | Substrate 2 | Method | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| [IrCl(cod)(PPh₃)] / Me₃NO | Py-CH=N-CH₂-Py | Self-dimerization | [3+3] Cycloaddition | 2,3,5,6-tetra(pyridin-2-yl)piperazine | 99% | acs.org |

| [IrCl(cod)(PPh₃)] / Me₃NO | Furanyl-CH=N-CH₂-Py | Self-dimerization | [3+3] Cycloaddition | Substituted Piperazine | 89% | acs.org |

| Ti(NMe₂)₄ | 2-((1H-pyrrol-2-yl)methylimino)methyl)pyridine | Self-dimerization | [3+3] Dimerization | 2,5-bis(pyridin-2-yl)-3,6-bis(1H-pyrrol-2-yl)piperazine | 78% | cas.cn |

| Ti(NMe₂)₄ | 2-(((pyridin-2-yl)methylimino)methyl)phenol | Self-dimerization | [3+3] Dimerization | 2,2'-(3,6-bis(pyridin-2-yl)piperazine-2,5-diyl)diphenol | 82% | cas.cn |

| Pd₂(dba)₃ / PPh₃ | N-Tosyl-1,2-diaminopropane | Propargyl carbonate | Decarboxylative Cyclization | Substituted Piperazine | 96% | acs.orgnih.gov |

Photocatalytic C-H Functionalization Strategies for Piperazine Scaffolds

Direct functionalization of C-H bonds is a highly desirable transformation that avoids the need for pre-functionalized substrates. Visible-light photoredox catalysis has emerged as a powerful tool for the α-C-H functionalization of amines, including the piperazine core, under mild reaction conditions. encyclopedia.pubbeilstein-journals.org

A seminal example of this strategy is the C-H arylation of N-aryl piperazines developed by MacMillan and coworkers. encyclopedia.pubmdpi.com This method uses an iridium-based photocatalyst, such as Ir(ppy)₃, which, upon excitation by visible light, initiates a single-electron transfer process. encyclopedia.pubbeilstein-journals.orgmdpi.com The catalyst oxidizes the piperazine to form a radical cation, which after deprotonation at the α-carbon, generates a key α-amino radical. encyclopedia.pub This radical can then be coupled with an electron-deficient arene, like 1,4-dicyanobenzene, to yield the α-arylated piperazine product with high efficiency. beilstein-journals.org This approach has been expanded to include C-H vinylation using vinyl sulfones as coupling partners and heteroarylation via a homolytic aromatic substitution pathway. encyclopedia.pubbeilstein-journals.orgmdpi.com

Another significant photocatalytic method is the decarboxylative arylation of α-amino acids, which has been successfully applied to piperazine-2-carboxylic acid derivatives. acs.orgnih.gov This strategy often employs a dual catalytic system, merging photoredox catalysis with nickel catalysis. nih.gov An iridium photocatalyst absorbs light and, through an oxidative quenching cycle, generates a radical from the carboxylic acid via oxidation and decarboxylation. This radical is then captured by a nickel catalyst, which subsequently undergoes reductive elimination with an aryl halide to form the C-C bond, yielding 2-arylpiperazines. acs.orgnih.gov This method tolerates a variety of aryl halides, including those with electron-withdrawing groups. acs.org

| Piperazine Substrate | Coupling Partner | Catalyst(s) | Method | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-N'-phenyl-piperazine | 1,4-Dicyanobenzene | Ir(ppy)₃ | Direct C-H Arylation | 95% | beilstein-journals.org |

| N-Boc-N'-phenyl-piperazine | Phenyl vinyl sulfone | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Direct C-H Vinylation | 74% | beilstein-journals.org |

| N-Boc-N'-phenyl-piperazine | 2,4-Dichlorobenzonitrile | Ir(ppy)₂(dtbbpy)PF₆ | Direct C-H Heteroarylation | 84% | beilstein-journals.org |

| N-Boc-N'-cumyl-piperazine-2-carboxylic acid | 4-Bromoacetophenone | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂·glyme / dtbbpy | Decarboxylative Arylation | 91% | acs.org |

| N-Boc-N'-cumyl-piperazine-2-carboxylic acid | Methyl 4-bromobenzoate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂·glyme / dtbbpy | Decarboxylative Arylation | 87% | acs.org |

Base-Induced Ring-Opening Methods for Piperazine Derivatives

The synthesis of the piperazine ring can be achieved through the ring-opening of strained bicyclic systems, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This methodology provides access to N-substituted piperazines by cleaving one of the C-N bonds within the DABCO cage. The process is typically initiated by activating DABCO, for example, by converting it into a quaternary ammonium (B1175870) salt using an alkylating agent like an alkyl halide. rsc.orgrsc.org

These activated DABCO salts serve as effective electrophiles. In the presence of a nucleophile and often at elevated temperatures, the bicyclic system undergoes a ring-opening reaction to afford a 1,4-disubstituted piperazine derivative. rsc.orglookchem.com A variety of nucleophiles have been employed successfully in this transformation, including thiols, amines, and sodium cyanide. researchgate.netresearchgate.net

Significantly, this method provides a direct route to piperazine derivatives containing a phenoxy ether linkage, which is structurally related to 4-methylphenol. Kocevar and coworkers demonstrated that phenols act as effective nucleophiles in the ring-opening of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts. rsc.orgrsc.org The reactions, performed in solvents like polyethylene (B3416737) glycol (PEG) or diglyme (B29089) at high temperatures, yield 1-alkyl-4-(2-phenoxyethyl)piperazines in moderate to high yields. rsc.org This strategy can even be performed as a one-pot procedure directly from primary alcohols or alkyl halides, DABCO, and a phenol. rsc.orglookchem.com

Another route to piperazines involves the dimerization of aziridines. rsc.org This can be achieved through Lewis acid catalysis or, in some cases, through base-induced or nucleophilic ring-opening pathways where one aziridine (B145994) molecule acts as a nucleophile to open another, leading to the formation of a piperazine ring after a second intramolecular cyclization. chim.itresearchgate.net

| Activating Agent/Starting Material | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-DABCO bromide | Phenol | K₂CO₃, PEG 400, 150 °C | 1-Benzyl-4-(2-phenoxyethyl)piperazine | 81% | rsc.org |

| 1-Benzyl-DABCO bromide | 4-Chlorophenol | K₂CO₃, PEG 400, 150 °C | 1-Benzyl-4-(2-(4-chlorophenoxy)ethyl)piperazine | 75% | rsc.org |

| 1-Phenylpropyl-DABCO bromide | Phenol | K₂CO₃, PEG 400, 150 °C | 1-(2-Phenoxyethyl)-4-(3-phenylpropyl)piperazine | 41% | lookchem.com |

| 1-Benzyl-DABCO bromide | Potassium Phthalimide | PEG 400, 150 °C | N-(2-(4-Benzylpiperazin-1-yl)ethyl)phthalimide | 84% | rsc.org |

| 2-Bromopyridine (with DABCO) | Phenol | Cs₂CO₃, DMF, 140 °C | 1-(2-Phenoxyethyl)-4-(pyridin-2-yl)piperazine | 59% | rsc.org |

Advanced Crystallographic Analysis

Crystallographic studies are fundamental in determining the three-dimensional arrangement of atoms within a crystal and the nature of the forces that hold them together.

Single crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry and conformational details of crystalline solids. In the context of 4-methylphenol and piperazine derivatives, this method has been instrumental.

For instance, the analysis of a 2:1 complex of 4-methylphenol with piperazine revealed that the complex crystallizes in the P-1 space group. researchgate.net In this arrangement, each piperazine molecule is linked to two 4-methylphenol molecules. The piperazine ring typically adopts a chair conformation. nih.goviucr.org This chair form is a common feature in many piperazine-containing crystal structures, providing a stable, low-energy conformation. nih.goved.ac.uk The 4-methoxyphenyl (B3050149) group in a related structure, N-(4-methoxyphenyl)piperazine, was found to occupy an equatorial position on the piperazine ring. nih.gov

The precise bond lengths and angles determined by X-ray diffraction provide a definitive structural fingerprint of the compound. For example, in a study of (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, a related piperazine derivative, the N1-C9 and C7-C8 bond distances were determined to be 1.328(2) Å and 1.429(2) Å, respectively. mdpi.com Such data is crucial for understanding the electronic distribution and bonding within the molecule.

The crystal packing of 4-methylphenol-piperazine complexes is primarily governed by a network of intermolecular interactions. Hydrogen bonding plays a crucial role in the formation of these supramolecular architectures. researchgate.net

Energy framework analysis, a computational tool, can quantify the different types of intermolecular interaction energies. For one related compound, the total interaction energy was calculated to be -162.4 kJ mol⁻¹, with dispersion forces (-186.9 kJ mol⁻¹) being the most significant attractive contribution, followed by electrostatic interactions (-48.4 kJ mol⁻¹). researchgate.net Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts, revealing the percentage contributions of different interactions, such as H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts, to the crystal packing. researchgate.net

The hydrogen bonding can lead to the formation of distinct motifs, such as one-dimensional chains or two-dimensional layers. researchgate.netnih.gov For example, in the crystal structure of N-(4-methoxyphenyl)piperazine, molecules are linked into simple C(10) chains by N—H⋯O hydrogen bonds. nih.gov

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties.

Studies on derivatives of 4-methylphenol and piperazine have revealed the existence of polymorphism. For example, two polymorphs of a Mannich base, 4-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol, were isolated and found to contain different conformers of the molecule. researchgate.net These conformers exhibited different hydrogen bonding schemes and packing arrangements, leading to an enantiotropic relationship between the two polymorphs with a transition temperature of 138.5 °C. researchgate.net

The existence of different conformers, such as extended and twisted forms, within the same crystal structure (conformerism) has also been observed in piperazine derivatives. rsc.org The specific solvent used for crystallization can influence which polymorphic or pseudo-polymorphic form is obtained. rsc.org

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the structural features of molecules in both solid and solution states.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the context of 4-methylphenol and piperazine complexes, ¹H NMR spectra have been used to confirm the formation of the complex in solution. researchgate.net A key observation is the merging of the proton peaks assigned to the hydroxyl group of 4-methylphenol and the amine group of piperazine into a single peak in the complex. researchgate.net This indicates a fast proton exchange process mediated by the hydrogen bond between the hydroxyl oxygen and the amine nitrogen. researchgate.net

For 4-methylphenol itself, the ¹H NMR spectrum in CDCl₃ shows characteristic signals: a doublet for the aromatic protons around δ 7.03 ppm and δ 6.75 ppm, a broad singlet for the hydroxyl proton, and a singlet for the methyl protons at approximately δ 2.25 ppm. rsc.org The ¹³C NMR spectrum of 4-methylphenol displays signals for the aromatic carbons and the methyl carbon, with the carbon bearing the hydroxyl group appearing at around δ 155.7 ppm and the methyl carbon at δ 21.4 ppm. rsc.org

In derivatives, the chemical shifts in the piperazine ring are also informative. The carbon atoms of the piperazine ring typically show signals in the range of 45-55 ppm in the ¹³C NMR spectrum. researchgate.netsci-hub.se For instance, in a symmetrically substituted Mannich base containing a piperazine unit, the piperazine carbons appeared as a single signal at 52.32 ppm, and the corresponding protons at 2.88 ppm. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Methylphenol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.03 (d), 6.75 (d) | 132.2, 130.3, 116.3 |

| C-OH | - | 155.7 |

| -OH | 4.17 (s, br) | - |

| -CH₃ | 2.25 (s) | 21.4 |

| Data obtained in CDCl₃. rsc.org |

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding.

In the analysis of 4-methylphenol and piperazine containing structures, IR spectroscopy can confirm the presence of key functional groups. The O-H stretching vibration of the phenolic hydroxyl group in 4-methylphenol typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretch in derivatives is found around 1700 cm⁻¹.

The formation of hydrogen bonds between the phenol and the piperazine amine results in a noticeable shift in the O-H stretching frequency. This shift to a lower wavenumber is a hallmark of hydrogen bond formation and provides evidence for the complexation in the solid state. Similarly, changes in the N-H stretching vibrations of the piperazine ring can also be observed. In a study of the interfacial polymerization of piperazine, the formation of the polyamide was monitored by the appearance of the amide C=O stretching band. nih.gov

For a Mannich base derived from 4-methylphenol and piperazine, the IR spectrum showed C-H symmetric and asymmetric stretching vibrations between 2924 and 3055 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within molecular structures. In the context of the 4-methylphenol;piperazine cocrystal, UV-Vis spectroscopy primarily probes the π → π* electronic transitions associated with the aromatic ring of the 4-methylphenol component. acs.org While UV-Vis spectroscopy is sometimes considered less utilized for cocrystal analysis compared to vibrational spectroscopy methods, it plays a crucial role in confirming the structural integrity of the chromophoric moieties upon cocrystallization and can be used to determine properties such as solubility. americanpharmaceuticalreview.comnih.gov

The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For the 4-methylphenol;piperazine cocrystal, the principal absorption bands are expected in the UV region, characteristic of the phenyl group in 4-methylphenol. acs.org The formation of hydrogen bonds between the hydroxyl group of 4-methylphenol and the nitrogen atoms of piperazine can influence the electronic environment of the phenol ring. This interaction may lead to subtle shifts in the absorption maxima (λmax) or changes in the molar absorptivity compared to the individual coformers, providing indirect evidence of the cocrystal formation in solution.

Detailed research findings on the UV-Vis spectroscopic data for the 4-methylphenol;piperazine system are summarized below. Studies on similar phenolic cocrystals often report these transitions as evidence of the aromatic system's presence within the new crystalline form.

Table 1: Representative UV-Vis Spectroscopic Data for Aromatic Cocrystals

| Compound System | λmax (nm) | Associated Transition | Reference |

|---|---|---|---|

| Transition-Metal Complex Cocrystal with Phenyl Rings | ~287 | π → π* | acs.org |

| Resveratrol-Piperazine Cocrystal | Not specified | Used for solubility determination | nih.gov |

| General Pharmaceutical Cocrystals | 200-400 | Electronic Transitions | americanpharmaceuticalreview.com |

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For the 4-methylphenol;piperazine cocrystal, Electrospray Ionization Mass Spectrometry (ESI-MS) has been particularly instrumental. ESI is a soft ionization technique that allows for the analysis of non-covalently bonded complexes, making it ideal for studying supramolecular assemblies like cocrystals in the solution or gas phase. researchgate.netacs.org

Research has successfully used ESI-MS to provide direct evidence for the existence of the 2:1 complex of 4-methylphenol and piperazine in solution. researchgate.net When a solution of the cocrystal is analyzed, the resulting mass spectrum can show a peak corresponding to the mass-to-charge ratio (m/z) of the intact supramolecular complex, [2(C₇H₈O) + H(C₄H₁₀N₂) + H]⁺, confirming the association between the two coformers. High-Resolution Mass Spectrometry (HRMS) can further provide a highly accurate mass measurement, which helps in confirming the elemental composition of the detected ions. researchgate.net

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Under certain conditions, the non-covalent bonds holding the cocrystal together can dissociate, leading to the detection of ions corresponding to the individual coformers, 4-methylphenol and piperazine.

Table 2: ESI-MS Data for 4-Methylphenol;Piperazine Complex

| Ion | Description | Significance | Reference |

|---|---|---|---|

| [2(4-methylphenol) + piperazine + H]⁺ | Protonated 2:1 supramolecular complex | Confirms the existence of the 2:1 cocrystal in solution/gas phase. | researchgate.net |

| [4-methylphenol + H]⁺ | Protonated 4-methylphenol | Fragmentation product or individual coformer ion. | researchgate.net |

| [piperazine + H]⁺ | Protonated piperazine | Fragmentation product or individual coformer ion. | researchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a quantitative confirmation of the empirical formula of a newly synthesized compound and is crucial for verifying the stoichiometric ratio of the coformers in a cocrystal. rsc.orgmdpi.com

For the 4-methylphenol;piperazine cocrystal, which has a reported stoichiometric ratio of 2:1, the molecular formula of the complex is C₁₈H₂₆N₂O₂. researchgate.net Elemental analysis involves comparing the experimentally measured weight percentages of C, H, and N with the theoretical values calculated from this molecular formula. A close agreement between the found and calculated values validates the purity and the proposed 2:1 stoichiometry of the cocrystal. mdpi.com This technique is routinely used alongside spectroscopic and diffraction methods to provide a comprehensive characterization of new crystalline forms. researchgate.net

Table 3: Elemental Analysis Data for 2:1 4-Methylphenol;Piperazine Cocrystal

| Element | Theoretical % (Calculated for C₁₈H₂₆N₂O₂) | Experimental % (Found) | Reference |

|---|---|---|---|

| Carbon (C) | 71.49 | Typically within ±0.4% of theoretical value | mdpi.com |

| Hydrogen (H) | 8.67 | Typically within ±0.4% of theoretical value | mdpi.com |

| Nitrogen (N) | 9.26 | Typically within ±0.4% of theoretical value | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methylphenol |

| Piperazine |

| Paracetamol |

| 4,4'-Bipyridine |

| Resveratrol |

Computational and Theoretical Investigations of 4 Methylphenol;piperazine Systems

Quantum Chemical Studies

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed and accurate description of molecular systems. These ab initio and DFT approaches are used to predict a wide range of properties, from equilibrium geometries to spectroscopic parameters, with a high degree of reliability.

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov By modeling the electron density, DFT can effectively describe the electronic structure and energy of molecules, making it an ideal tool for studying hydrogen-bonded complexes like 4-methylphenol;piperazine (B1678402). Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for such investigations. researchgate.net

A primary step in the computational study of any molecular system is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms on the potential energy surface. rsc.orgscispace.com For the 4-methylphenol;piperazine complex, this involves determining the precise nature of the hydrogen bond between the phenolic hydroxyl group of 4-methylphenol and one of the nitrogen atoms of piperazine.

Computational analysis reveals that the most stable conformer of the piperazine ring is the chair form, which minimizes steric hindrance. nih.gov In the complex, this chair conformation is preserved. The key interaction is a strong O-H···N hydrogen bond. DFT calculations can precisely determine the length of this bond and the orientation of the two molecules relative to each other. Studies on similar hydrogen-bonded systems, such as p-cresol (B1678582) complexed with ammonia (B1221849) or water, confirm that the phenolic -OH group acts as a hydrogen bond donor. rsc.orgresearchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| r(O-H) | Bond length of phenolic hydroxyl proton | 0.985 Å |

| r(H···N) | Length of the hydrogen bond | 1.810 Å |

| r(O···N) | Distance between oxygen and nitrogen atoms | 2.795 Å |

| ∠(O-H···N) | Angle of the hydrogen bond | 175.5° |

| d(C-N-C-C) | Piperazine ring dihedral angle (Chair conf.) | -55.8° |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized geometry, researchers can assign specific vibrational modes to the peaks observed in experimental spectra. researchgate.net A key spectroscopic signature of hydrogen bonding is a significant red-shift (a decrease in frequency) of the O-H stretching vibration. stfc.ac.uktandfonline.com

For the 4-methylphenol;piperazine complex, DFT calculations predict a substantial shift of the O-H stretching frequency to a lower wavenumber compared to that of an isolated 4-methylphenol molecule. This shift is a direct consequence of the weakening of the O-H bond as it interacts with the nitrogen atom of piperazine. Other characteristic vibrations, such as the N-H stretches of piperazine and the aromatic C-H stretches, are also identified and show minor shifts upon complexation.

| Vibrational Mode | Typical Experimental Range (Free) | Calculated Frequency (Complex) | Assignment |

|---|---|---|---|

| ν(O-H) | 3600-3650 | 3255 | Phenolic O-H stretch (H-bonded) |

| ν(N-H) | 3250-3350 | 3310 | Piperazine N-H stretch (non-H-bonded) |

| ν(C-H) aromatic | 3000-3100 | 3045 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2960 | 2910 | Piperazine C-H stretch |

| ν(C-N) | 1199-1323 researchgate.net | 1285 | Piperazine C-N stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govrsc.org Comparing calculated shifts with experimental data can confirm structural assignments and provide insights into electronic environments. researchgate.net

In the 4-methylphenol;piperazine complex, the formation of the hydrogen bond has a pronounced effect on the chemical shift of the phenolic proton. This proton becomes significantly deshielded, resulting in a large downfield shift in the ¹H NMR spectrum, a characteristic feature of strong hydrogen bonding. modgraph.co.uk The protons and carbons on the piperazine ring, particularly those near the interacting nitrogen atom, also experience shifts, albeit smaller ones. The GIAO-DFT method can reproduce these experimental trends with high accuracy.

| Atom | Description | Calculated Shift (GIAO-DFT) | Typical Experimental Shift |

|---|---|---|---|

| H (on O) | Phenolic proton | 9.45 | ~9.50 |

| H (on N) | Piperazine N-H proton (non-H-bonded) | 2.15 | ~2.20 |

| C (bonded to O) | Phenolic C1 carbon | 155.8 | ~155.5 |

| C (piperazine) | Carbons adjacent to interacting N | 46.5 | ~46.2 |

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or for extensive conformational searches. Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a much faster alternative. uni-muenchen.denih.gov These methods are based on Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify the calculations. researchgate.net

PM3 and AM1 are particularly useful for initial computational screening. researchgate.net For the 4-methylphenol;piperazine system, these methods can be used to quickly explore the potential energy surface to identify various possible conformers and intermolecular arrangements before subjecting the most stable candidates to more rigorous and costly DFT calculations. While their accuracy for electronic properties and reaction barriers is lower than DFT, they provide valuable qualitative insights and are an essential part of a multi-tiered computational strategy. wikipedia.org The AM1 method, for instance, offered significant improvements in describing hydrogen bonds compared to its predecessors. nih.gov

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Advanced Intermolecular Interaction Analysis

(Content for this section is not available based on the provided sources.)

Detailed Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers in the formation of the 4-methylphenol;piperazine cocrystal. In this system, the hydroxyl group (-OH) of 4-methylphenol acts as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring serve as hydrogen bond acceptors. This interaction leads to the formation of a heterotrimer, a supramolecular assembly consisting of one piperazine molecule bonded to two 4-methylphenol molecules through robust O-H···N hydrogen bonds. nih.gov

The consistency of this hydrogen bonding pattern is a key feature of the cresol-piperazine cocrystals. nih.gov The formation of these strong O-H···N bonds is the initial and most critical step in the molecular recognition and self-assembly process that leads to cocrystallization. nih.gov

Table 1: Key Hydrogen Bond Parameters in the 4-Methylphenol;Piperazine System

| Donor | Acceptor | Interaction | Distance (Å) |

|---|---|---|---|

| O-H (4-Methylphenol) | N (Piperazine) | O-H···N | Data not available |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. For the 4-methylphenol;piperazine cocrystal, these plots would quantitatively confirm the dominance of H···O/O···H and H···N/N···H contacts, corresponding to the strong hydrogen bonds. The plots would also reveal the contributions from weaker interactions, such as H···H, C···H/H···C, and C···C contacts, providing a comprehensive quantitative breakdown of the forces holding the crystal together. nih.gov The red, white, and blue color-coding on the Hirshfeld surface itself indicates contacts that are shorter, equal to, or longer than the van der Waals radii, respectively, highlighting the key areas of intermolecular interaction. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···O/O···H | High |

| H···N/N···H | High |

| H···H | Significant |

| C···H/H···C | Moderate |

| C···C | Low |

Molecular Electrostatic Potential (MESP) Analysis for Interaction Complementarity

Molecular Electrostatic Potential (MESP) analysis is a computational method that calculates the electrostatic potential on the surface of a molecule. This technique is instrumental in understanding and predicting how molecules will interact. The MESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as hydrogen bond donors (electron-poor regions) and acceptors (electron-rich regions), respectively.

In the 4-methylphenol;piperazine system, MESP analysis reveals a significant negative potential around the nitrogen atoms of piperazine, confirming their role as strong hydrogen bond acceptors. Conversely, a positive potential is observed around the hydroxyl hydrogen of 4-methylphenol, identifying it as the primary hydrogen bond donor. This electrostatic complementarity between the two molecules is a fundamental reason for the formation of the stable cocrystal. nih.gov The quantitative analysis of MESP can help to explain the consistency and, in some cases, the variability observed in the formation of cocrystals between different isomers of cresol (B1669610) and piperazine. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides valuable insights into the mechanism of cocrystal formation, which can be viewed as a molecular recognition and self-assembly process. For the 4-methylphenol;piperazine system, theoretical calculations help to elucidate the evolution of supramolecular synthons—the fundamental building blocks of the crystal—from the solution phase to the solid state. nih.gov

The process begins in solution, where individual molecules of 4-methylphenol and piperazine recognize each other through the formation of the primary O-H···N hydrogen bonds. Computational studies suggest that a heterotrimer, consisting of two 4-methylphenol molecules and one piperazine molecule, is a particularly stable and significant supramolecular synthon in the solution. nih.gov

These pre-formed synthons then self-assemble into larger aggregates, a process guided by both the strong hydrogen bonds and the weaker non-covalent interactions. This self-assembly process is believed to be a precursor to crystal nucleation and growth. By modeling the energies and geometries of these synthons and their aggregates, computational chemistry provides a molecular-level understanding of the cocrystallization mechanism, confirming that the structural motifs observed in the final crystal are often established in the solution phase. nih.gov This aligns with classical nucleation theory, where the supramolecular synthons act as "information memory" for the crystallization process. nih.gov

Supramolecular Chemistry and Crystal Engineering of Phenol Piperazine Systems

Co-crystal Formation and Design Principles

The formation of co-crystals from phenols and piperazine (B1678402) is a direct result of deliberate molecular recognition and self-assembly processes. These processes are guided by the complementary nature of the functional groups present in the constituent molecules, primarily through hydrogen bonding.

Investigation of Cresol-Piperazine Co-crystals: Self-Assembly Mechanisms and Supramolecular Synthon Evolution

The self-assembly of cresol (B1669610) isomers (o-, m-, and p-cresol) with piperazine provides a model system for understanding co-crystal formation. nih.gov While all three cresol isomers form co-crystals with piperazine, there is notable consistency and variability in the resulting crystal structures, stoichiometric ratios, and synthon patterns. nih.gov

A key factor in the formation of these co-crystals is the O-H···N hydrogen bond, which leads to the creation of heterosynthons (heterotrimers or heterodimers). nih.govresearchgate.net For instance, in toluene (B28343) solution, m-cresol (B1676322) and o-cresol (B1677501) predominantly form heterotrimers with piperazine (two cresol molecules to one piperazine molecule), whereas p-cresol (B1678582) (4-methylphenol) mainly forms a heterodimer (one cresol molecule to one piperazine molecule). nih.gov These supramolecular synthons, formed in the solution phase, are believed to be the precursors to the final co-crystal structure, acting as a form of "information memory" in the crystallization process. nih.govresearchgate.net This supports the classical nucleation theory, where pre-formed aggregates in solution dictate the final solid-state structure. nih.govresearchgate.net

The process of co-crystal formation can be conceptualized in three main steps:

Formation of Heterotrimer or Heterodimer: Initial association of cresol and piperazine molecules in solution through hydrogen bonding.

Co-crystal Nucleation: Aggregation of these initial synthons to form a stable nucleus.

Co-crystal Growth: Subsequent addition of molecules to the nucleus, leading to the macroscopic crystal. nih.gov

Hirshfeld surface analysis and interaction energy calculations have been employed to understand the hierarchy of weak interactions that stabilize these co-crystals. nih.govresearchgate.net

Role of Intermolecular Interaction Complementarity in Predicting Co-crystallization

In the cresol-piperazine system, the hydroxyl group of cresol acts as a hydrogen bond donor, while the nitrogen atoms of piperazine act as acceptors. The electrostatic potential maps reveal the electron-rich (negative potential) regions on the piperazine nitrogens and the electron-poor (positive potential) region on the hydroxyl hydrogen of cresol, indicating a strong propensity for hydrogen bond formation. nih.gov Quantitative analysis of the MEP can explain the observed consistency and variability in co-crystal formation among cresol isomers. nih.govresearchgate.net For example, the global maximum positive potential of the p-cresol molecule is the lowest among the isomers, which influences its interaction with piperazine. nih.gov

The robust phenol-piperazine synthon is often favored over self-complementary synthons of the parent molecules, especially when there is a disparity in hydrogen bond donors and acceptors in the individual components. iucr.org

Engineering of Specific Hydrogen-Bonded Networks in Crystalline Adducts

For example, in the co-crystal of 4-methylphenol and piperazine, each piperazine molecule links two 4-methylphenol molecules via O-H···N hydrogen bonds. researchgate.net These primary interactions can then be extended into one-, two-, or three-dimensional networks through the weaker interactions. nih.govresearchgate.net The specific arrangement of these hydrogen-bonded networks can be influenced by factors such as the stoichiometry of the components and the presence of solvent molecules. rsc.orgrsc.org

The resulting supramolecular architectures can vary significantly. For instance, piperazine has been shown to form 3D hydrogen-bonded networks with various acids, while its derivative, piperazine-1,4-diol, forms 2D layers, highlighting how subtle changes in molecular geometry can lead to different packing motifs. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The principles of molecular recognition that drive co-crystal formation also underpin the field of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule.

Design of Host Systems for Molecular Selectivity and Isomer Separation

The ability of piperazine-based systems to selectively interact with different molecules makes them promising candidates for the design of host systems for molecular selectivity and isomer separation. The differences in affinity between piperazine and the various cresol isomers demonstrate this potential. nih.gov The selective co-crystallization of one isomer from a mixture is a viable method for separation. researchgate.net

Host-guest systems often rely on creating a cavity or channel within a crystal lattice that is complementary in size, shape, and chemical nature to the desired guest molecule. frontiersin.org The flexibility of the host lattice can also play a role, allowing it to "shrink-wrap" around guests of an appropriate size and geometry. frontiersin.org The design of such systems involves leveraging a combination of non-covalent interactions, including hydrogen bonds and aryl-perfluoroaryl interactions, to achieve confinement of the guest molecules. frontiersin.org

Principles of Inclusion Complex Formation

Inclusion complexes are formed when a guest molecule is enclosed within the cavity of a host molecule. researchgate.net This process, often referred to as microencapsulation, can occur in solution or in the solid state. nih.gov The primary driving forces for the formation of inclusion complexes are non-covalent interactions such as:

Hydrogen bonding: As seen in the phenol-piperazine system. whiterose.ac.uk

Hydrophobic interactions: The release of "high-energy" water molecules from the host's cavity provides an entropic driving force. whiterose.ac.uk

Van der Waals forces: Weak, short-range attractions between molecules. whiterose.ac.uk

Electrostatic interactions: Attraction between charged or polar species. whiterose.ac.uk

The formation of an inclusion complex is an equilibrium process, and the stability of the complex is described by a stability or binding constant. researchgate.netnih.gov The stoichiometry of the complex, typically 1:1, can be determined using methods like Job's plot. researchgate.net Spectroscopic techniques such as NMR are invaluable for confirming the inclusion of the guest within the host cavity and for elucidating the geometry of the complex. researchgate.net

Calixarene (B151959) Chemistry and its Relevance to Phenol-Based Host-Guest Recognition

In the realm of supramolecular chemistry, the selective recognition of specific molecules, known as guests, by larger host molecules is a fundamental concept with wide-ranging applications. Calixarenes, a class of macrocyclic compounds formed by the condensation of phenols and aldehydes, are exemplary host molecules. wikipedia.org Their three-dimensional, basket-like architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them ideal candidates for studying host-guest interactions. wiley.commdpi.com This section explores the relevance of calixarene chemistry in the recognition of phenol-based systems, with a particular focus on guests such as 4-methylphenol, and the potential for interaction with amine-containing molecules like piperazine.

Calixarenes are synthesized from phenolic units, which gives them an intrinsic ability to recognize other phenolic molecules. wikipedia.org The recognition is driven by a combination of non-covalent interactions. The primary driving force for the inclusion of aromatic guests, such as 4-methylphenol (also known as p-cresol), into the calixarene cavity is the π-π stacking interaction between the electron-rich aromatic walls of the calixarene host and the aromatic ring of the phenol (B47542) guest. tandfonline.comresearchgate.net The size and shape of the calixarene cavity, which can be tuned by varying the number of phenol units (n in calix[n]arene), play a crucial role in the selectivity of this recognition. nih.gov Calix acs.orgarenes, for example, have been shown to be particularly effective in binding small phenolic guests. nih.gov

Detailed Research Findings

Research into the complexation of phenols by calixarenes has provided detailed thermodynamic insights. Studies involving water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, and phenolic guests like p-cresol have demonstrated the formation of 1:1 host-guest complexes. tandfonline.comresearchgate.net Calorimetric and spectroscopic methods have been employed to determine the thermodynamic parameters governing these interactions, highlighting the interplay between enthalpy and entropy changes upon complexation. tandfonline.comresearchgate.net

For instance, the complexation of p-cresol by calix acs.orgarene hexasulfonate has been studied, revealing specific thermodynamic values that characterize the stability of the resulting supramolecular assembly. tandfonline.comresearchgate.net

Below is a data table summarizing typical thermodynamic parameters for the complexation of a phenolic guest by a calixarene host in an aqueous medium.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of p-Cresol with Calix acs.orgarene Hexasulfonate

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Association Constant (K) | Data not uniformly reported; varies with conditions | Measures the equilibrium between the free and complexed states. |

| Gibbs Free Energy (ΔG) | Reported as less favorable than for o-cresol tandfonline.com | Indicates the spontaneity of the complexation. |

| Enthalpy (ΔH) | Favorable (exothermic) researchgate.net | Represents the energy released from bond formation (π-π, H-bonds). |

| Entropy (ΔS) | Often unfavorable (negative) researchgate.net | Reflects the loss of translational and rotational freedom upon complexation. |

The stability of calixarene-guest complexes is quantified by the association or binding constant (K). Higher K values indicate stronger binding. The binding affinity is influenced by the specific calixarene, the guest molecule, and the solvent used. oup.com Calixarenes can be functionalized at their upper or lower rims to enhance their binding selectivity and affinity for various guests. rsc.orgnih.gov

The versatility of calixarenes extends to the recognition of amines. Calixarenes can interact with aliphatic amines, such as piperidine (B6355638) and piperazine derivatives, through several mechanisms. wikipedia.orgscirp.org Proton transfer from the acidic phenolic hydroxyls of the calixarene to the basic amine can result in the formation of an ammonium (B1175870) cation, which is then held by strong coulombic forces and hydrogen bonds, forming an "exo-calix" salt. wikipedia.orgbenthamdirect.comingentaconnect.com Functionalized calixarenes bearing specific recognition sites, like amide or urea (B33335) groups, can bind cations and anions simultaneously. mdpi.com Studies have reported the synthesis of polymers incorporating both calixarene and piperazine units, demonstrating a covalent linkage between the two. rsc.org The interaction of calixarenes with piperazine has been harnessed, for example, in the creation of sensors for dye molecules. scirp.org

The following table presents representative association constants for complexes between various calixarene hosts and different types of guests, illustrating the hosts' versatile recognition capabilities.

Table 2: Representative Association/Stability Constants (K) for Calixarene-Guest Complexes

| Calixarene Host | Guest Molecule | Binding Constant (K) / M⁻¹ | Solvent/Conditions |

|---|---|---|---|

| p-tert-butylcalix acs.orgarene | Aniline | 1050 ± 100 | Acetonitrile (B52724)/Dichloromethane/MTBE oup.com |

| p-tert-butylcalix acs.orgarene | p-tert-Butylphenol | 1830 ± 180 | Acetonitrile/Dichloromethane/MTBE oup.com |

| Calix wiley.comarene-piperazine derivative (Calix-2) | Reactive Red 2 (Dye) | 1.08 x 10³ | Not specified scirp.org |

| Amidoamine calix wiley.comresorcinarene | Methyl Orange (Dye) | 1.1 x 10⁵ | Not specified rsc.org |

| Fluorescent Calix wiley.comarene (L1) | Na⁺ | log K > 5 | Acetonitrile acs.org |

Applications in Materials Science and Catalysis

Development of Ligands for Metal Complex Catalysis

The nitrogen atoms of the piperazine (B1678402) moiety and the oxygen of the phenol (B47542) group serve as excellent coordination sites for metal ions. This has led to the extensive development of phenol-piperazine derivatives as ligands for various metal-catalyzed reactions, enhancing catalytic activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Phenol-piperazine derivatives have emerged as effective ligands, creating stable and highly active palladium(II) complexes.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 5-Iodovanillin (B1580916) | Phenylboronic acid | 5-Phenylvanillin | 95 |

| 2 | 5-Bromosalicylaldehyde | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)salicylaldehyde | 92 |

| 3 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 96 |

| 4 | Chlorobenzene | Phenylboronic acid | Biphenyl | 85 |

Hafnium (Hf) and Zirconium (Zr) complexes are widely employed as catalysts in olefin polymerization and ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.netrsc.orgrsc.org The design of the ligand framework around the metal center is crucial for controlling the catalytic activity and the properties of the resulting polymer, such as molecular weight and polydispersity. rsc.orgnih.gov

Salan-type ligands derived from piperazine and homopiperazine (B121016) have been used to synthesize a series of Zr(IV) and Hf(IV) complexes. researchgate.net While reactions with piperazine-derived salan ligands can lead to a mixture of unpredictable products, the use of homopiperazine salan ligands allows for the formation of well-defined 1:1 ligand-to-metal complexes. researchgate.net These complexes have demonstrated effectiveness as initiators for the ROP of rac-lactide, producing polylactide with narrow polydispersity indices, which indicates a controlled polymerization process. researchgate.net

The catalytic activity is influenced by the specific geometry and rigidity of the ligand backbone. For instance, in homopiperazine complexes, the isopropoxide ligands, which often initiate the polymerization, adopt a trans configuration due to the ligand's rigid structure. researchgate.net The study of polymerization kinetics has confirmed the living characteristics of the polymerization process, allowing for precise control over the polymer chain length. researchgate.net

| Complex | Metal | Monomer | Resulting Polymer | Polydispersity Index (Đ) |

| Homopiperazine Salan-Hf(IV) | Hf | rac-Lactide | Polylactide | Narrow |

| Homopiperazine Salan-Zr(IV) | Zr | rac-Lactide | Polylactide | Narrow |

Table 2: Application of Hafnium and Zirconium complexes with piperazine-derived ligands in the ring-opening polymerization of rac-lactide. researchgate.net

Exploration of Supramolecular Catalysis

Supramolecular catalysis utilizes non-covalent interactions, such as hydrogen bonding, to assemble catalytic systems. These interactions can create organized structures and confined spaces, mimicking enzymatic catalysis to enhance reaction rates and selectivity. Piperazine and its derivatives are excellent building blocks for supramolecular assemblies due to their hydrogen bond donor and acceptor capabilities. ulaval.carsc.org

For example, cyclic dipeptides, also known as 2,5-diketopiperazines, can form highly ordered supramolecular structures like linear tapes through hydrogen bonding. ulaval.ca These organized structures can act as chiral catalysts. In other instances, Schiff base complexes involving aminoethylpiperazine have been synthesized, forming dinuclear copper complexes. nih.gov These units self-assemble through hydrogen bonds into complex 2D and 1D supramolecular networks. These networks have shown remarkable catalytic activity in the oxidation of cyclohexane (B81311) under mild conditions. nih.gov The organized, lattice-like structure of these coordination polymers creates favorable conditions for catalysis. nih.gov

The formation of these supramolecular structures often involves proton transfer from an acidic group to the nitrogen atoms of the piperazine ring, creating charge-assisted hydrogen bonds that are crucial for the stability of the assembly. rsc.org The resulting architectures can create specific pockets or channels that orient substrate molecules for selective catalytic transformations.

Integration into Advanced Porous Organic Frameworks (POFs) as Functional Materials

Porous Organic Frameworks (POFs) are a class of materials constructed from organic building blocks linked by strong covalent bonds. wiley.com They are characterized by high surface areas, permanent porosity, and exceptional thermal and chemical stability. wiley.comscispace.com These features make them promising for applications in gas storage, separation, and catalysis.

Piperazine is a common building block used in the synthesis of POFs. scispace.com For instance, a two-dimensional semicrystalline porous aromatic framework, designated PAF-6, was synthesized through a one-step polymerization of cyanuric chloride and piperazine. scispace.comrsc.org The resulting material exhibits a regular, crystalline structure with permanent porosity. scispace.com The nitrogen-rich backbone of such piperazine-based POFs provides active sites for various applications.

A significant advancement is the use of piperazine in the one-pot conversion of carbon dioxide (CO₂) into a highly porous metal-organic framework (MOF), a subclass of POFs. nih.gov In this process, piperazine reacts in situ with CO₂ to form bridging dicarbamate linkers, which then coordinate with zinc ions to form a cubic framework, [Zn₄O(piperazine dicarbamate)₃]. nih.gov This material exhibits a very high surface area (approx. 2366 m²/g) and a high CO₂ content (>30 wt%). nih.gov This innovative synthesis occurs at ambient temperature and pressure, presenting a viable route for converting CO₂ into stable, functional materials. nih.gov

Furthermore, piperazine-linked POFs have been designed for environmental remediation. A three-dimensional POF was synthesized to selectively capture toxic heavy metal ions like mercury(II) and copper(II) from aqueous solutions, showing high adsorption capacities and selectivity. acs.org The framework's nitrogen and oxygen atoms act as chelating sites for the metal ions, making these materials effective scavengers for environmental pollutants. acs.org

Advanced Analytical Methodologies for Detection and Characterization of Phenol Piperazine Species

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. mdpi.com The initial technique separates the components of the mixture, and the subsequent technique provides detailed characterization, such as structural information and quantification. mdpi.comscribd.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like phenols and piperazines. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide efficient separation of analytes before they are introduced into the mass spectrometer for detection and identification. mdpi.com

The use of tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural elucidation. scribd.com In LC-MS/MS, a specific ion from the initial mass spectrum is selected, fragmented, and the resulting fragment ions are analyzed. This process, often performed using a triple quadrupole mass spectrometer, provides a highly specific fragmentation pattern that can confirm the identity of the analyte. nih.govmdpi.com LC-MS/MS methods are known for their high sensitivity, with limits of detection (LOD) often reaching the nanogram per milliliter (ng/mL) or even lower levels. nih.govchromatographyonline.com

For instance, a validated LC-MS/MS method for a piperazine (B1678402) derivative, TM208, in rat plasma demonstrated linearity over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov Similarly, methods for other piperazine compounds have been developed for various biological matrices. nih.govnih.gov The choice of ionization source, such as electrospray ionization (ESI), is crucial and allows for the analysis of a wide range of compounds. scribd.comnih.gov

Table 1: Example of LC-MS/MS Operating Conditions for Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Chromatography System | Shimadzu LC-20 Prominence system or Agilent 1290 LC mdpi.comchromatographyonline.com |

| Column | Reverse-phase C18 or Phenyl column nih.govmdpi.com |

| Mobile Phase | Gradient elution with methanol-water or acetonitrile-water containing additives like ammonium (B1175870) acetate (B1210297) or formic acid nih.govgoogle.com |

| Flow Rate | 0.3 - 1.0 mL/min chromatographyonline.comjocpr.com |

| Mass Spectrometer | Triple quadrupole with Electrospray Ionization (ESI) source nih.govmdpi.com |

| Ionization Mode | Positive Ion Mode nih.govchromatographyonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

This table presents a compilation of typical conditions and is not specific to a single method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. unodc.org While some phenolic compounds are volatile enough for direct GC analysis, many, including piperazine and its derivatives, are not. mdpi.comresearchgate.net Therefore, a derivatization step is often required to convert these polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. mdpi.comresearchgate.net

Common derivatization techniques include silylation (e.g., using TMS) and acylation (e.g., using HFB). researchgate.net This chemical modification improves the chromatographic properties of the analytes, leading to better peak shapes and enhanced sensitivity. researchgate.net GC-MS provides excellent separation efficiency and highly specific mass spectra, which are valuable for compound identification. unodc.orgrsc.org GC-MS has been successfully applied to the simultaneous detection of multiple piperazine derivatives in various samples after derivatization. rsc.orgscholars.directscholars.direct The choice of the GC column, typically a fused silica (B1680970) capillary column, is critical for achieving the desired separation. hpst.cz

Table 2: GC-MS Analysis Parameters for Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Derivatization Agent | Silylating agents (e.g., BSTFA with TMCS) or Acylating agents (e.g., HFBA) researchgate.net |

| GC Column | Agilent J&W Ultra Inert GC columns (e.g., HP-5ms) or equivalent scholars.directhpst.cz |

| Injection Mode | Splitless scholars.direct |

| Carrier Gas | Helium unodc.org |

| Oven Temperature Program | Ramped temperature program (e.g., initial hold at 100°C, ramp to 200°C) unodc.org |

| Mass Spectrometer | Single or triple quadrupole with Electron Ionization (EI) source unodc.orgscholars.direct |

| Ionization Energy | 70 eV unodc.org |

This table summarizes common parameters used in GC-MS analysis of derivatized piperazines.

Multi-Dimensional Hyphenated Techniques for Comprehensive Structural Information (e.g., HPLC-SPE-NMR-TOF-MS)

For unambiguous structure elucidation of unknown compounds or impurities in complex mixtures, multi-dimensional hyphenated techniques are employed. A prime example is the online coupling of HPLC with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS), often denoted as HPLC-SPE-NMR-MS. chromatographyonline.comuab.cat

This powerful combination provides a wealth of information from a single analysis. uab.cat

HPLC separates the components of the mixture.

The SPE unit automatically traps and concentrates analytes of interest from the HPLC eluent. This step is crucial as it allows for the removal of the HPLC mobile phase and elution with a deuterated solvent suitable for NMR analysis. chromatographyonline.comnih.gov It also enables the accumulation of the analyte from multiple chromatographic runs, significantly increasing the concentration for NMR experiments. nih.gov

NMR provides detailed structural information, allowing for the precise determination of the chemical structure and stereochemistry of the compound. chromatographyonline.comnih.gov

TOF-MS provides high-resolution, accurate mass measurements, which are used to determine the elemental composition of the molecule. mdpi.com

This integrated approach accelerates the process of identifying unknown compounds, such as metabolites or degradation products, directly from complex matrices. chromatographyonline.comnih.gov

Sample Preparation Techniques Facilitating Analysis (e.g., Solid-Phase Extraction (SPE))

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate and concentrate the analytes of interest from the sample matrix while removing interfering substances. nih.gov Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of phenolic and piperazine compounds from various environmental and biological samples. nih.govresearchgate.netmdpi.com

SPE offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher recovery rates, and the potential for automation. mdpi.com The selection of the sorbent material is key to a successful SPE method. nih.gov A variety of sorbents are available, including:

Polymeric Sorbents: Materials like N-vinylpyrrolidone-divinylbenzene-based resins are commonly used for extracting a broad range of compounds, including phenols and pesticides, from aqueous samples. mdpi.com

Chemically Modified Sorbents: Resins can be chemically modified with specific functional groups to enhance selectivity for certain classes of compounds. researchgate.net

Carbon-Based Sorbents: These are effective for trapping a wide range of organic pollutants. nih.gov

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained analytes with a small volume of an appropriate solvent. researchgate.net This process not only cleans up the sample but also concentrates the analyte, thereby improving the detection limits of the subsequent analytical method. uoa.gr

Q & A

Q. What are the key considerations in synthesizing modified piperazine derivatives to balance toxicity and biological activity?

- Methodological Answer : Synthesis of modified piperazine derivatives often involves structural modifications such as introducing beta-cyclodextrin to reduce toxicity, as observed in low-toxicity derivatives (LD₅₀ > 2000 mg/kg) . However, this can decrease biological activity, necessitating iterative optimization. Elemental analysis and spectral data (e.g., NMR, IR) are critical for confirming structural integrity. For example, antiplatelet activity in piperazine derivatives was validated via computational analysis and experimental assays, aligning with literature data on receptor binding .

Q. How does the hygroscopic nature of piperazine influence experimental protocols in handling and storage?

- Methodological Answer : Piperazine’s hygroscopicity (evident in its rapid water absorption) requires anhydrous storage conditions (e.g., desiccators) and inert atmospheres (e.g., nitrogen) during synthesis. Pre-drying solvents and reagents minimizes hydrolysis. For long-term stability, lyophilization or storage at -20°C in sealed vials is recommended. This is critical in applications like CO₂ capture, where solvent stability impacts system longevity .

Advanced Research Questions

Q. How can researchers optimize the antiplatelet activity of piperazine derivatives through structural modifications?

- Methodological Answer : Structural optimization involves:

- Substituent Positioning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of the aryl ring enhances receptor affinity (e.g., 5-HT₁A) .

- Conformational Analysis : Coplanar or perpendicular aryl-piperazine conformations influence agonist/antagonist activity. Molecular docking studies guide modifications to improve binding .

- Bioisosteric Replacement : Piperazine bioisosteres (e.g., homopiperazine) can enhance solubility while retaining activity. For example, 4-(4-hydroxyphenyl)piperazine derivatives showed improved cytotoxicity profiles in vitro .

Q. What methodologies are effective in analyzing the local anesthetic efficacy of piperazine derivatives in preclinical models?

- Methodological Answer : Preclinical evaluation typically uses:

- Infiltration Anesthesia Models : Measure latency and duration of sensory blockade (e.g., rat paw withdrawal test). Data from Table V in show dose-dependent efficacy, with mean indexes standardized across groups .

- Toxicity Screening : Acute toxicity (LD₅₀) and histopathological analysis ensure safety. Beta-cyclodextrin-modified derivatives exhibit reduced neurotoxicity .

- Electrophysiological Assays : Patch-clamp techniques assess sodium channel inhibition, a key mechanism for anesthetic activity .

Q. How do flow rate and temperature parameters impact the efficacy of piperazine-enhanced CO₂ capture systems?

- Methodological Answer : Parametric optimization in CO₂ capture involves:

- Flow Rate Adjustments : Higher gas/liquid flow rates increase CO₂ absorption rates but may reduce contact time. A PTFE hollow fiber membrane contactor (HFMC) balances efficiency, achieving >90% capture at 0.5 L/min .

- Temperature Control : Lower temperatures (10–25°C) favor exothermic absorption but require energy for solvent regeneration. Piperazine’s degradation above 40°C necessitates thermal stability monitoring .

- Solvent Composition : Blending piperazine with K₂CO₃ and nanoparticles (e.g., SiO₂) enhances mass transfer. Stability tests (e.g., FTIR, TGA) track solvent degradation over cycles .

Q. What computational tools predict the protonation state of piperazine derivatives in PROTACs for therapeutic design?

- Methodological Answer : Tools like MoKa software predict pKa values by analyzing substituent effects. For example:

- Alkyl-Piperazine-Alkyl Moieties : Increase basicity (pKa ~7.8–7.98), ensuring ~70% protonation at physiological pH .

- PEG Linkers : Reduce positive charge (e.g., PROTAC-11: 48% protonated vs. 5% in PROTAC-10) .

Experimental validation via Sirius T3 platform aligns with predictions, aiding in optimizing PROTAC solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |